molecular formula C14H15NO5 B1403679 Methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate CAS No. 60470-85-1

Methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate

Cat. No. B1403679
CAS RN: 60470-85-1
M. Wt: 277.27 g/mol
InChI Key: ASCCDJXFDVLMKN-UHFFFAOYSA-N
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Description

  • Country of Origin : GB .

Molecular Structure Analysis

The molecular formula of Methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate is C₁₇H₂₃N₃O₃ . It consists of an acetamido group, an acetyloxyphenyl group, and a prop-2-enoate moiety. The compound’s molecular weight is approximately 317.39 g/mol .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21)/b16-12+ .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to Methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate, has been utilized in the synthesis of various heterocyclic systems such as pyridines and pyrimidinones. These compounds have potential applications in pharmaceuticals and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

Preparation of β-Lactams

  • Treatment of related methyl prop-2-enoates with concentrated HBr solution has been used to synthesize β-lactams, which are crucial in the development of antibiotics (Buchholz & Hoffmann, 1991).

Iron-Catalyzed Benzylation

  • Methyl 3-acetamidobut-2-enoate, a structurally similar compound, has been used in iron-catalyzed benzylation reactions, producing pharmaceutically relevant compounds such as anticoagulants (Kischel et al., 2007).

Antimicrobial Activity

  • Methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate and its derivatives have shown promising antibacterial activities, highlighting their potential in developing new antimicrobial agents (Gangana et al., 2014).

Synthesis of N-Acetylneuraminic Acid

  • Compounds structurally related to Methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate have been used in the synthesis of N-acetylneuraminic acid, significant in biochemical and pharmaceutical research (Baumberger & Vasella, 1986).

Antimalarial Activity

  • Similar compounds have been synthesized and evaluated for their antimalarial activities, contributing to the development of new antimalarial drugs (Werbel et al., 1986).

Safety And Hazards

  • Precautionary Statements : P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCCDJXFDVLMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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